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Compound of Interest

Compound Name: 7-Bromo-2-methylquinazoline

Cat. No.: B1291492 Get Quote

An In-depth Technical Guide to 7-Bromo-2-
methylquinazoline
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and

potential biological properties of 7-Bromo-2-methylquinazoline. Due to the limited availability

of direct experimental data for this specific compound, this guide incorporates predicted data

and information from closely related analogs to offer a robust resource for research and

development activities.

Core Physical and Chemical Properties
7-Bromo-2-methylquinazoline, with the CAS Number 552331-87-0, is a halogenated

quinazoline derivative.[1] Its fundamental properties are summarized below. While experimental

data is sparse, predicted values offer a valuable starting point for experimental design.

Table 1: Physical and Chemical Properties of 7-Bromo-2-methylquinazoline
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Property Value Source

Molecular Formula C₉H₇BrN₂
Commercial Suppliers[2][3][4]

[5]

Molecular Weight 223.07 g/mol Commercial Suppliers[3]

Appearance Off-white to light yellow solid Predicted[1]

Boiling Point 244.8 ± 22.0 °C Predicted[1]

Density 1.565 ± 0.06 g/cm³ Predicted[1]

pKa 4.24 ± 0.70 Predicted[1]

Spectroscopic Profile
Direct experimental spectral data for 7-Bromo-2-methylquinazoline is not readily available in

public databases. However, analysis of related compounds, such as 7-Bromo-2-

methylquinoline, provides a strong basis for predicting its spectroscopic characteristics.[6]

Researchers synthesizing or analyzing this compound can expect the following features:

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl

protons and the aromatic protons on the quinazoline ring system. The bromine atom at the 7-

position will influence the chemical shifts and coupling patterns of the adjacent aromatic

protons.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon and

the nine carbons of the quinazoline core. The carbon atom attached to the bromine will

exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy: The IR spectrum will likely show characteristic absorption bands

for C-H stretching and bending, C=N and C=C stretching vibrations within the aromatic

system, and a C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and

a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a

single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).[7]
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Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of 7-Bromo-2-methylquinazoline is

not published in peer-reviewed literature. However, general synthetic strategies for

quinazolines and related heterocyclic systems can be adapted. A plausible approach involves

the cyclization of a suitably substituted aminobenzaldehyde or aminoketone with an

appropriate nitrogen source.

For instance, a potential synthetic route could be analogous to the Doebner-Miller synthesis of

quinolines, which involves the reaction of an aniline with an α,β-unsaturated aldehyde or

ketone in the presence of an acid catalyst.[6]

Below is a generalized workflow for a potential synthesis.
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Caption: Generalized workflow for the synthesis of 7-Bromo-2-methylquinazoline.

Potential Biological Activity and Signaling Pathways
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While no specific biological activities have been reported for 7-Bromo-2-methylquinazoline,

the quinazoline scaffold is a well-established pharmacophore in drug discovery.[8] Derivatives

of quinazoline have demonstrated a broad spectrum of pharmacological effects, including:

Anticancer Activity: Many quinazoline derivatives are known to exhibit potent anticancer

properties, often by inhibiting key enzymes in signaling pathways crucial for cancer cell

growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine

kinase.[9][10]

Antimicrobial and Antifungal Activity: The quinazoline nucleus is present in several

compounds with demonstrated efficacy against various bacterial and fungal strains.[11]

Anti-inflammatory Activity: Certain quinazoline derivatives have been shown to possess

significant anti-inflammatory effects.[11]

Given the prevalence of these activities within the quinazoline class, it is plausible that 7-
Bromo-2-methylquinazoline could serve as a valuable scaffold for the development of novel

therapeutic agents. The bromo-substituent at the 7-position offers a handle for further chemical

modification and structure-activity relationship (SAR) studies.

A potential signaling pathway that could be modulated by quinazoline derivatives is the RAS-

MAPK pathway, which is frequently dysregulated in cancer.
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Quinazoline
Inhibitor
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Caption: Potential inhibition of the EGFR signaling pathway by a quinazoline derivative.

Experimental Protocols
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The following are generalized experimental protocols for the synthesis and characterization of

quinazoline derivatives, which can be adapted for 7-Bromo-2-methylquinazoline.

General Synthetic Protocol (Adapted from Doebner-
Miller Reaction)[6]

Reaction Setup: To a solution of a 4-bromo-2-aminoaryl methyl ketone in a suitable solvent

(e.g., ethanol), add a source of the 2-methyl group (e.g., acetaldehyde or its equivalent) and

an acid catalyst (e.g., hydrochloric acid or sulfuric acid).

Reaction Execution: Heat the reaction mixture to reflux for several hours, monitoring the

progress by Thin Layer Chromatography (TLC).

Workup: After completion, cool the reaction mixture to room temperature and neutralize with

a base (e.g., sodium bicarbonate solution).

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or

dichloromethane).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel or by recrystallization.

General Protocol for NMR Spectroscopic Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Set

the spectral width to encompass the expected chemical shift range (typically 0-12 ppm).

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

program. A larger number of scans may be required to achieve an adequate signal-to-noise

ratio.

General Protocol for Mass Spectrometric Analysis
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via a suitable ionization source (e.g., electrospray ionization (ESI) or electron impact (EI)).

Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring to observe

the molecular ion peak and the characteristic isotopic pattern of the bromine-containing

fragments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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